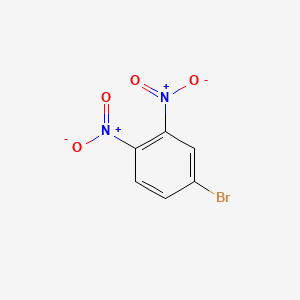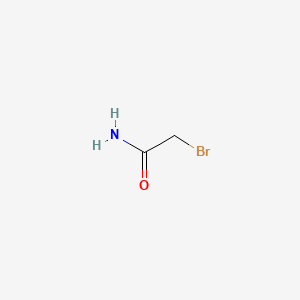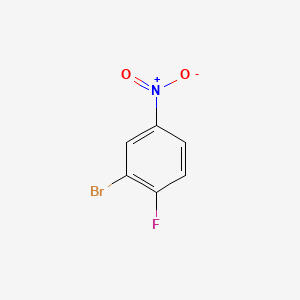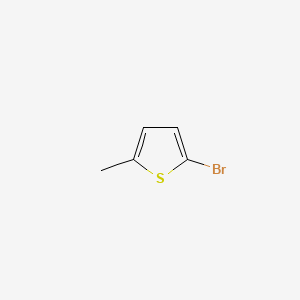
2-Ethyl-3-methylbutanal
説明
2-Ethyl-3-methylbutanal, also known as 2-Ethylisovaleraldehyde, is an organic compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-methylbutanal consists of a carbon backbone with an aldehyde functional group. The IUPAC Standard InChI is InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
2-Ethyl-3-methylbutanal has a molecular weight of 114.1855 . More specific physical and chemical properties such as boiling point, density, and heat capacity would require more detailed resources .科学的研究の応用
Flavor Enhancement in Food Products
2-Ethyl-3-methylbutanal is known for its contribution to the flavor profile of various food products. It is particularly noted for imparting a fruity and floral aroma, which can enhance the sensory attributes of food items. This compound is used in the food industry to develop flavors that mimic natural tastes, especially in processed foods where the original flavor may be diminished during production .
Pharmaceutical Applications
In pharmaceutical research, 2-Ethyl-3-methylbutanal may be explored for its potential as a building block in the synthesis of more complex molecules. Its structural properties could be utilized in the development of new medicinal compounds, especially where the introduction of a specific flavor or aroma is desired in oral medications .
Agricultural Enhancements
The compound’s role in agriculture is linked to its flavor properties. It can be used to improve the taste and aroma of agricultural products. Additionally, its presence in certain crops could be an indicator of plant health or maturity, thus aiding in the optimal timing for harvest .
Cosmetic Industry Usage
2-Ethyl-3-methylbutanal finds applications in the cosmetics industry due to its pleasant scent. It is used in perfumes, lotions, and other personal care products to provide a distinctive and appealing fragrance. The compound’s stability and compatibility with other ingredients make it a valuable component in cosmetic formulations .
Materials Science
In materials science, this compound could be investigated for its incorporation into polymers or coatings where odor masking or specific scent release is required. Its chemical structure allows it to bind with other materials, potentially releasing its aroma under certain conditions, which could be beneficial in packaging and material storage .
Environmental Science
2-Ethyl-3-methylbutanal may be used as a tracer or marker in environmental studies to detect the presence of specific biological processes or to monitor the degradation of organic matter. Its distinct chemical signature makes it a candidate for studies focused on tracking changes in environmental conditions .
Safety and Hazards
作用機序
Target of Action
2-Ethyl-3-methylbutanal is a branched aldehyde . Aldehydes are organic compounds containing a terminal carbonyl group . This functional group, which consists of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom (chemical formula O=CH–), is called the aldehyde group . The slightly positive carbon atom in the aldehyde group, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, and this makes an aldehyde relatively reactive .
Mode of Action
The mode of action of 2-Ethyl-3-methylbutanal is primarily through its interaction with its targets. The aldehyde group in the compound is relatively reactive due to the slightly positive carbon atom, which is susceptible to attacks by nucleophiles . This reactivity allows the compound to interact with various biological targets, leading to different biochemical reactions.
Biochemical Pathways
2-Ethyl-3-methylbutanal is involved in several biochemical pathways. It is a potent flavour compound and is key in many food products . The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature . The compound is formed during the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties . In addition to chemical formation, branched-chain aldehydes are formed during fermentation of many foods .
Result of Action
The result of the action of 2-Ethyl-3-methylbutanal is primarily observed in its role as a flavour compound. It contributes to the sensory perception of various food products, imparting a malty, chocolate-like flavour . The compound can be reduced to the corresponding alcohols or oxidised to the corresponding acids .
Action Environment
The action of 2-Ethyl-3-methylbutanal is influenced by various environmental factors. For instance, heat treatment during food production can lead to the formation of branched-chain aldehydes . Similarly, the fermentation process in many foods also contributes to the formation of these compounds . Therefore, both the production process and the storage conditions can influence the action, efficacy, and stability of 2-Ethyl-3-methylbutanal.
特性
IUPAC Name |
2-ethyl-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPBDQRELYPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949121 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methylbutanal | |
CAS RN |
26254-92-2 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-methylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)